molecular formula C19H16N2O4 B5235668 N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide CAS No. 332174-58-0

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide

Cat. No.: B5235668
CAS No.: 332174-58-0
M. Wt: 336.3 g/mol
InChI Key: DGJBDLGVFUCLON-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide is a compound belonging to the class of 1-amidoalkyl-2-naphthol derivatives. These compounds are known for their significant biological activities, including antioxidant, antibacterial, and enzyme inhibitory properties . The structure of this compound includes a naphthalene ring, a nitrophenyl group, and an acetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide typically involves a multi-component reaction. One common method is the condensation of 2-naphthol, an aromatic aldehyde, and an amide in the presence of an acidic catalyst such as boric acid . This reaction is often carried out under solvent-free conditions at elevated temperatures to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the process. Magnetic nanoparticle-supported catalysts have been explored for their reusability and ease of separation from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the nitro group.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalenes and acetamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide stands out due to its unique combination of a nitrophenyl group and a naphthalene ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its significant enzyme inhibitory properties make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12(22)20-19(14-6-4-7-15(11-14)21(24)25)18-16-8-3-2-5-13(16)9-10-17(18)23/h2-11,19,23H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJBDLGVFUCLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386927
Record name N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332174-58-0
Record name N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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